2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylate group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then reacted with 2-methylbenzoyl chloride and pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Shares structural similarities but differs in its functional groups and biological activities.
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride: Another compound with a similar aromatic structure but different chemical properties
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-14-7-9-16(10-8-14)19(25)13-29-22(28)17-11-20(26)24(12-17)23-21(27)18-6-4-3-5-15(18)2/h3-10,17H,11-13H2,1-2H3,(H,23,27) |
InChI Key |
YVSIIEQOFNPFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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